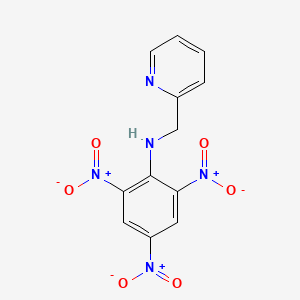
(2-pyridinylmethyl)(2,4,6-trinitrophenyl)amine
Übersicht
Beschreibung
Trinitroaniline derivatives are known as effective anticancer drugs . They are synthesized to determine their potential antitumor activities on diverse cancer cell models, anti-apoptotic, and anti-metastatic features on hepatoma cells . Tris(2-pyridylmethyl)amine is an organic compound with three picolyl substituents, often used in coordination chemistry .
Synthesis Analysis
The synthesis of trinitroaniline derivatives involves the creation of a series of compounds to determine the most effective structure that will cause cell death in various cancer cell models . The synthetic procedure for tris(2-pyridylmethyl)amine follows a divergent approach, where the p-Cl substituents in tris(4-chloro-2-(TPMA3Cl) pyridylmethyl)amine are replaced in one-step and high yield by electron-donating cyclic amines .Molecular Structure Analysis
The molecular structure of these compounds is determined through various methods, including UV–Vis, FT-IR,1HNMR,13C NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds are subject to kinetic studies. For example, electrophilic aromatic substitution (SEAr) involving 2-(2′,4′,6′-trinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide 1 with a series of 5-R-substituted indoles 2a-e (R = CN, Cl, H, Me and NH2) in acetonitrile at 20 °C has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through various methods. For example, tris(2-pyridylmethyl)amine is a white solid that is soluble in polar organic solvents .Wirkmechanismus
The mechanism of action of these compounds often involves inducing apoptosis in cancer cells. For example, N-isopropyl-2,4,6-trinitroaniline, N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amine, N-(3-nitrophenyl)-2,4,6-trinitroaniline, N-(4-nitrophenyl)-2,4,6-trinitroaniline induce intrinsic apoptosis by increasing the ratio of Bax/Bcl-2 expression .
Zukünftige Richtungen
The future directions of research in this area involve the development of new and more effective anticancer agents that can overcome the problems with currently available agents . Theoretical investigations on selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole salts with energetic anions have been suggested as a perspective .
Eigenschaften
IUPAC Name |
2,4,6-trinitro-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O6/c18-15(19)9-5-10(16(20)21)12(11(6-9)17(22)23)14-7-8-3-1-2-4-13-8/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXHLGZVAIOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3821611.png)





![2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one](/img/structure/B3821655.png)

![[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3821682.png)
![3-(2-methylphenyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)pyrrolidin-3-ol](/img/structure/B3821690.png)

![3-(4-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide](/img/structure/B3821701.png)
![[5-(anilinomethylene)-4-oxo-2-thioxotetrahydro-3-thienyl]acetic acid](/img/structure/B3821708.png)